

What is the chemical structure of 7-Hydroxyguanine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxyguanine

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An In-depth Technical Guide to 7-Hydroxyguanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyguanine, a significant product of oxidative DNA damage, plays a crucial role in mutagenesis and cellular signaling. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological significance. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role as a DNA lesion and its involvement in cellular repair pathways. This document aims to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology engaged in the study of DNA damage and repair, as well as for professionals in drug development targeting these pathways.

Chemical Structure and Identification

7-Hydroxyguanine (7-OH-Gua) is a purine derivative formed by the oxidation of guanine at the N7 position. It is an isomer of the more extensively studied 8-oxoguanine (8-oxoGua).

IUPAC Name: 2-amino-1,7-dihydro-6H-purin-6-one-7-ol

Synonyms: Guanine N7-oxide, 7-Hydroxy-guanin

Chemical Formula: C₅H₅N₅O₂[\[1\]](#)

Molecular Weight: 167.13 g/mol [\[1\]](#)

CAS Number: 16870-91-0[\[1\]](#)

SMILES String: C1=NC2=C(N1O)N=C(N)N=C2O

Below is a two-dimensional representation of the chemical structure of **7-Hydroxyguanine**, generated using the DOT language.

Caption: 2D structure of **7-Hydroxyguanine**.

Physicochemical Properties

A summary of the known physicochemical properties of **7-Hydroxyguanine** is presented in the table below. Data for this compound is limited in the literature, with more information available for its derivatives.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ N ₅ O ₂	[1]
Molecular Weight	167.13 g/mol	[1]
Melting Point	>300 °C	[1]
Density (predicted)	2.31 ± 0.1 g/cm ³	[1]
pKa (predicted)	9.17 ± 0.20	[1]
Boiling Point	603.8°C at 760mmHg	[2]
Flash Point	319°C	[2]
Vapour Pressure	3.56E-15mmHg at 25°C	[2]

Biological Significance

While the biological implications of 8-oxoguanine are well-documented, **7-Hydroxyguanine** is also recognized as a significant DNA lesion resulting from oxidative damage. Reactive oxygen

species (ROS), generated through normal cellular metabolism or exposure to exogenous agents, can attack the N7 position of guanine, leading to the formation of this adduct.

The presence of **7-Hydroxyguanine** in DNA can have several biological consequences:

- **Mutagenesis:** Although less characterized than 8-oxoguanine, the modification at the N7 position can potentially disrupt the normal Watson-Crick base pairing during DNA replication, leading to mutations.
- **Genomic Instability:** The formation of **7-Hydroxyguanine** adducts can contribute to genomic instability, a hallmark of cancer.
- **Cellular Signaling:** Damaged DNA bases, including **7-Hydroxyguanine**, can be recognized by the cellular machinery, triggering signaling pathways related to DNA repair, cell cycle arrest, or apoptosis.

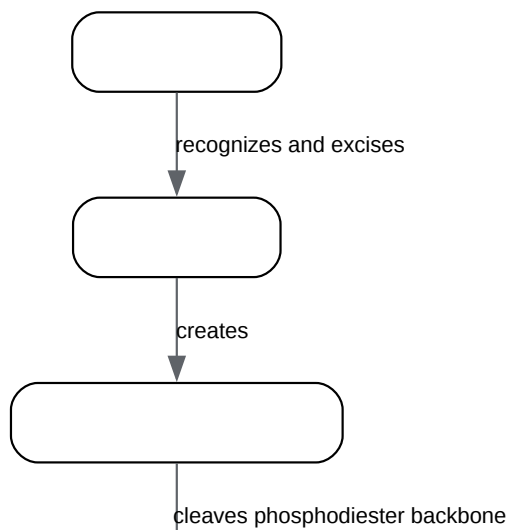
DNA Damage and Repair

The formation of **7-Hydroxyguanine** is a direct consequence of DNA oxidation. Once formed, this lesion can be recognized and removed by DNA repair mechanisms. The primary pathway for the repair of such base modifications is the Base Excision Repair (BER) pathway.

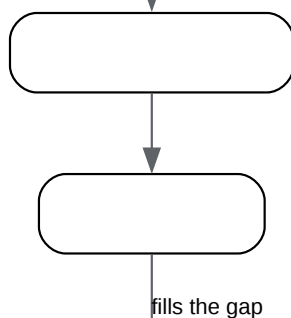
The following diagram illustrates a generalized workflow for the Base Excision Repair of a damaged guanine base like **7-Hydroxyguanine**.

Base Excision Repair (BER) Pathway for Oxidized Guanine

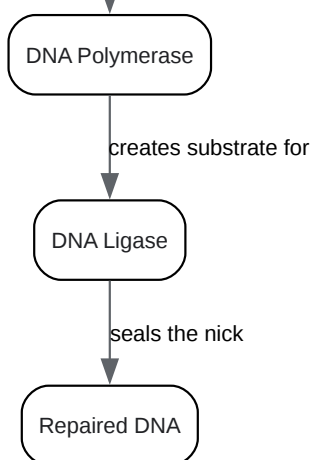
Step 1: Lesion Recognition and Excision



Step 2: AP Site Incision



Step 3: DNA Synthesis and Ligation

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Caption: Generalized workflow of the Base Excision Repair pathway.

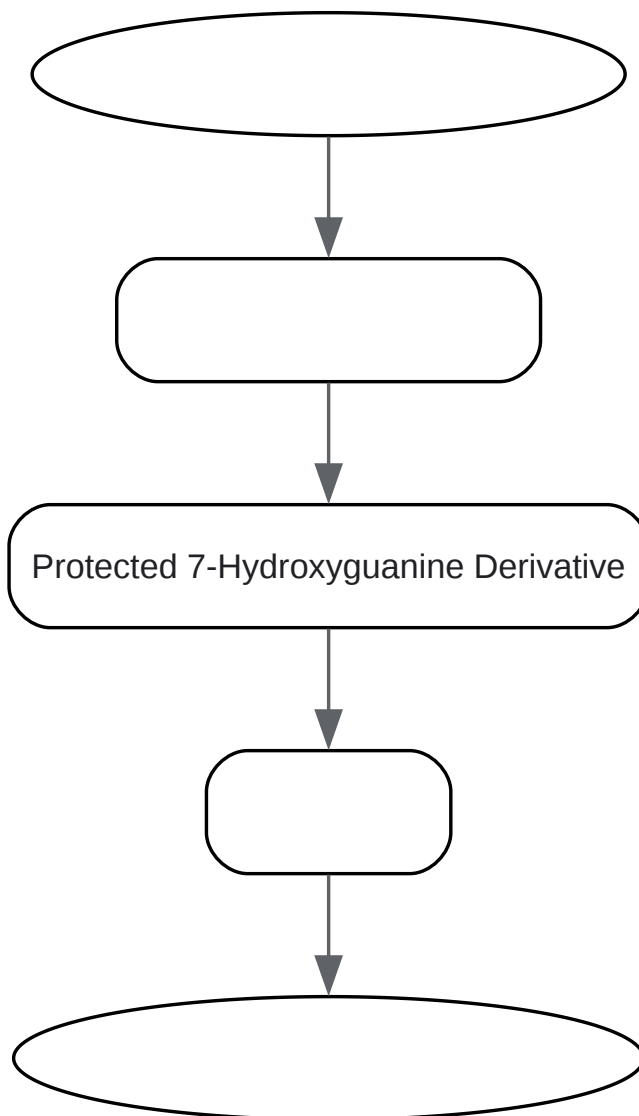
Experimental Protocols

Synthesis of 7-Hydroxyguanine Derivatives

While a specific protocol for the direct synthesis of **7-Hydroxyguanine** is not readily available in recent literature, a study by Kitahara et al. (1990) describes the preparation of novel **7-hydroxyguanine** derivatives.[3] This suggests that the synthesis of the parent compound is feasible and likely serves as a precursor for these derivatives. The general approach would involve the controlled oxidation of a protected guanine derivative, followed by deprotection.

General Workflow for Synthesis:

General Synthesis Workflow for 7-Hydroxyguanine Derivatives



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Caption: A generalized workflow for the synthesis of **7-Hydroxyguanine**.

Analysis of 7-Hydroxyguanine by High-Performance Liquid Chromatography (HPLC)

A specific, detailed protocol for the HPLC analysis of **7-Hydroxyguanine** is not explicitly detailed in the readily available literature. However, methods for the analysis of similar

compounds, such as 7-methylguanine and 8-hydroxydeoxyguanosine, can be adapted.^[4] The following is a proposed methodology based on established techniques for related analytes.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV or electrochemical detector (ECD).
- Reversed-phase C18 column.

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate or phosphate buffer
- Purified water (18 MΩ·cm)
- **7-Hydroxyguanine** standard

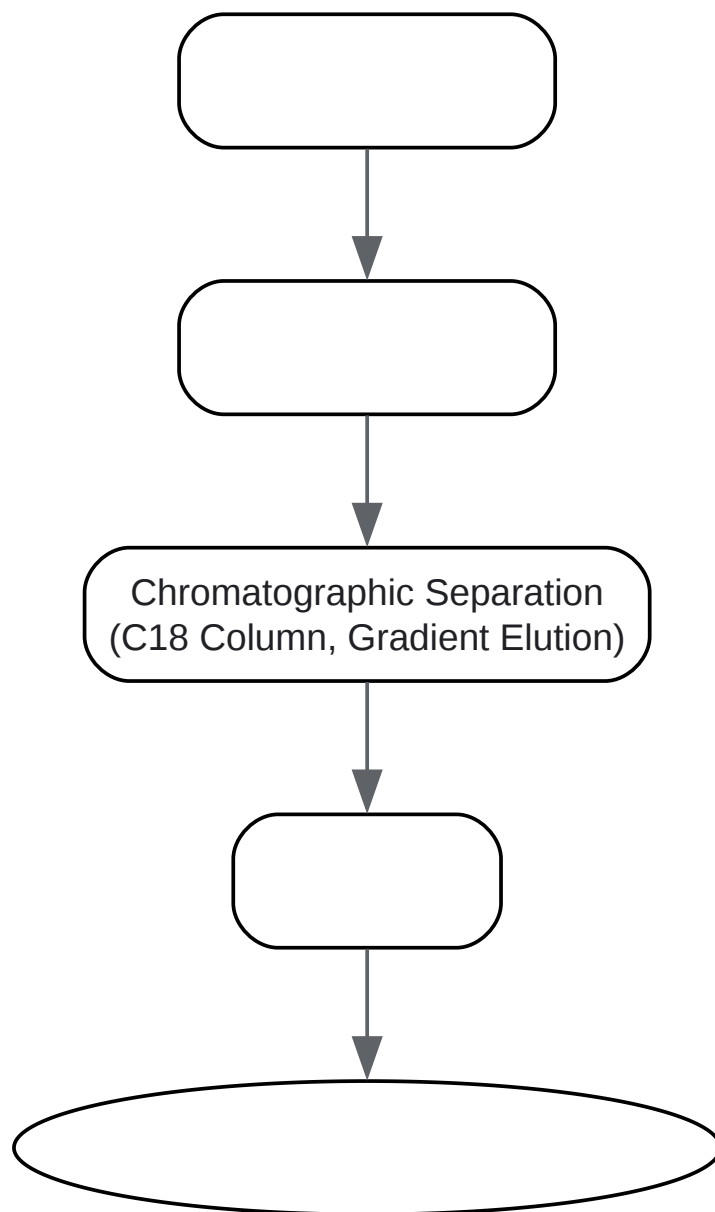
Proposed HPLC Method:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a buffer (e.g., 50 mM ammonium acetate, pH 5.5) and an organic modifier (e.g., methanol or acetonitrile). The gradient will likely start with a low percentage of the organic modifier, increasing over time to elute the analyte.
- **Standard Preparation:** Prepare a stock solution of **7-Hydroxyguanine** in a suitable solvent (e.g., dilute aqueous base). Create a series of dilutions to generate a standard curve for quantification.
- **Sample Preparation:** For in vitro experiments, the sample may be directly injected after appropriate dilution. For biological samples (e.g., DNA hydrolysates), solid-phase extraction (SPE) may be necessary to remove interfering substances.
- **Chromatographic Conditions:**

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: UV detection at the wavelength of maximum absorbance for **7-Hydroxyguanine** (to be determined experimentally, likely around 250-280 nm) or electrochemical detection for higher sensitivity.
- Gradient: A linear gradient from 5% to 50% organic modifier over 30 minutes.

Workflow for HPLC Analysis:

Workflow for HPLC Analysis of 7-Hydroxyguanine



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Caption: A typical workflow for the HPLC analysis of **7-Hydroxyguanine**.

Conclusion

7-Hydroxyguanine is an important, yet understudied, product of oxidative DNA damage. Its potential role in mutagenesis and disease warrants further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, along with

proposed methodologies for its study. It is anticipated that further research will elucidate the specific cellular pathways affected by this lesion and may lead to the development of novel therapeutic strategies targeting DNA repair and related signaling cascades.

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- To cite this document: BenchChem. [What is the chemical structure of 7-Hydroxyguanine?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104956#what-is-the-chemical-structure-of-7-hydroxyguanine]

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